molecular formula C19H19N5O2 B10818874 Indole-based 7-membered lactam, 25a

Indole-based 7-membered lactam, 25a

Cat. No.: B10818874
M. Wt: 349.4 g/mol
InChI Key: IJSFSRVZKWNWIN-UHFFFAOYSA-N
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Description

Indole-based 7-membered lactam, 25a, is a nitrogen-containing heterocyclic compound that features an indole moiety fused to a seven-membered lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole-based 7-membered lactam, 25a, typically involves the protonation-induced ring-opening of spiroindolines. This method utilizes Brønsted acids and nucleophiles to achieve the transformation. The process begins with the dearomative Heck reaction of tetrahydro-β-carbolines or hexahydroazepino[3,4-b]indoles to form spiroindolines, followed by protonation and nucleophilic trapping to yield the desired lactam .

Industrial Production Methods: While specific industrial production methods for this compound, are not extensively documented, the general approach involves scalable organic synthesis techniques. These methods often employ palladium-catalyzed reactions and other catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Indole-based 7-membered lactam, 25a, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Indole-based 7-membered lactam, 25a, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of indole-based 7-membered lactam, 25a, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolic processes .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-(aminomethyl)-1-oxo-N-pyridin-3-yl-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

InChI

InChI=1S/C19H19N5O2/c20-8-12-9-22-19(26)17-6-13-3-4-14(7-16(13)24(17)11-12)18(25)23-15-2-1-5-21-10-15/h1-7,10,12H,8-9,11,20H2,(H,22,26)(H,23,25)

InChI Key

IJSFSRVZKWNWIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C(=CC3=C2C=C(C=C3)C(=O)NC4=CN=CC=C4)C(=O)N1)CN

Origin of Product

United States

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